3,3-Dimethyl-4-[4-(4-methylsulfonylphenyl)phenyl]azetidin-2-one
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Description
“3,3-Dimethyl-4-[4-(4-methylsulfonylphenyl)phenyl]azetidin-2-one” is a chemical compound. It’s a derivative of azetidin-2-one, which has been identified as having immunostimulating and antimicrobial properties, as well as antioxidant activity .
Synthesis Analysis
The synthesis of such compounds involves the use of 1,3,4-oxadiazole/thiadiazole ring . 2-amino 1,3,4 oxadiazole/thiadiazole conjugates are synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring is used to prepare the final derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the formation of Schiff’s bases (intermediates) and the use of a mixture of triethylamine and chloroacetylchloride .Future Directions
Properties
IUPAC Name |
3,3-dimethyl-4-[4-(4-methylsulfonylphenyl)phenyl]azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-18(2)16(19-17(18)20)14-6-4-12(5-7-14)13-8-10-15(11-9-13)23(3,21)22/h4-11,16H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMFORUOQUTSOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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